![molecular formula C22H25BrClN3O3S B3019818 Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride CAS No. 1215707-53-1](/img/structure/B3019818.png)
Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride” is a chemical compound with the molecular formula C22H25BrClN3O3S and a molecular weight of 526.87. It is related to the thiazole class of compounds, which have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
- Thiazole derivatives have been explored for their antimicrobial properties. Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride may exhibit antibacterial or antifungal effects, making it relevant for combating infections .
- The presence of thiazole rings in certain compounds correlates with antiviral activity. While specific data on this methyl derivative is scarce, it’s worth investigating its potential against viral infections .
- Combining antiviral properties with existing therapies could enhance treatment efficacy .
- Thiazole-containing compounds have demonstrated anti-inflammatory and analgesic properties. Although direct evidence for this specific methyl derivative is limited, it’s an interesting avenue for further exploration .
- Consideration of the thiazolidinone ring’s impact on these effects is crucial .
- Some thiazole-based compounds exhibit antitumor and cytotoxic effects. For instance, a related compound showed potent activity against prostate cancer cells .
- Investigating the cytotoxic potential of this methyl derivative could yield valuable insights .
- QSIs interfere with bacterial communication, potentially reducing virulence. While not directly studied for this compound, exploring its QSI properties could be worthwhile .
- Combining QSIs with antibiotics is an effective strategy in clinical settings .
Antimicrobial Activity
Antiviral Potential
Anti-Inflammatory and Analgesic Effects
Antitumor and Cytotoxic Activity
QSIs (Quorum Sensing Inhibitors)
Biological Activities Beyond QSIs
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit certain enzymes, leading to their analgesic and anti-inflammatory activities .
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, leading to their antimicrobial and antifungal activities .
Pharmacokinetics
Thiazole derivatives are generally known to have good bioavailability . They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with various effects at the molecular and cellular level due to their diverse biological activities . For instance, some thiazole derivatives have been found to induce apoptosis in cancer cells, leading to their antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
methyl 4-[(6-bromo-1,3-benzothiazol-2-yl)-[2-(diethylamino)ethyl]carbamoyl]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O3S.ClH/c1-4-25(5-2)12-13-26(22-24-18-11-10-17(23)14-19(18)30-22)20(27)15-6-8-16(9-7-15)21(28)29-3;/h6-11,14H,4-5,12-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBFUVLITHMKSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.